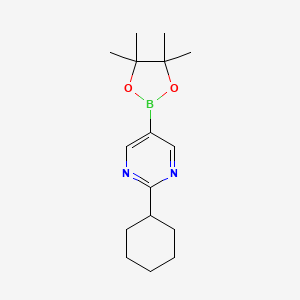
4,4-Difluoro-3,3-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4-Difluoro-3,3-dimethylpiperidine” is a chemical compound with the molecular formula C7H13F2N . It has a molecular weight of 149.18 . It is also known by its CAS number 1198392-56-1 .
Synthesis Analysis
While specific synthesis methods for “4,4-Difluoro-3,3-dimethylpiperidine” were not found in the search results, there is a mention of an improved and scalable synthesis of a similar compound, the unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene framework . This might suggest potential pathways for the synthesis of “4,4-Difluoro-3,3-dimethylpiperidine”.Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-3,3-dimethylpiperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the 4th carbon atom . The 3rd carbon atom is attached to two methyl groups .Physical And Chemical Properties Analysis
“4,4-Difluoro-3,3-dimethylpiperidine” is a solid substance . It has a density of 1.1±0.1 g/cm^3, a boiling point of 114.3±40.0 °C at 760 mmHg, and a vapor pressure of 20.0±0.2 mmHg at 25°C . It has a molar refractivity of 27.0±0.4 cm^3, a polar surface area of 12 Å^2, and a molar volume of 111.2±5.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
4,4-Difluoro-3,3-dimethylpiperidine: serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of difluoromethyl groups into complex molecules, which can significantly alter the chemical and physical properties of the compounds, such as volatility, lipophilicity, and metabolic stability .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to synthesize novel drug candidates. The difluorinated piperidine ring can be a core structure in the development of new therapeutic agents, offering potential activity across a range of biological targets due to its ability to mimic the piperidine moiety found in many bioactive compounds .
Material Science
The introduction of fluorine atoms can lead to materials with enhanced properties4,4-Difluoro-3,3-dimethylpiperidine can be used in the creation of new polymeric materials, where the incorporation of fluorine could result in increased resistance to solvents, oils, and other chemicals .
Agrochemical Development
Fluorinated piperidines are often key intermediates in the synthesis of agrochemicals. The structural motif of 4,4-Difluoro-3,3-dimethylpiperidine can be found in compounds with pesticidal or herbicidal activity, providing a way to enhance the efficacy and selectivity of these agents .
Catalyst and Ligand Synthesis
This compound can act as a precursor for the synthesis of catalysts and ligands used in asymmetric synthesis. The difluorinated piperidine scaffold can induce chirality, which is crucial for producing enantiomerically pure substances, a key goal in modern synthetic chemistry .
Fluorine-19 NMR Studies
Due to the presence of fluorine atoms, 4,4-Difluoro-3,3-dimethylpiperidine is an excellent candidate for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy studies. This technique is used to investigate the structure, dynamics, and reactivity of fluorinated organic compounds, providing valuable insights into their behavior .
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4-difluoro-3,3-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5-10-4-3-7(6,8)9/h10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHGCCDYIDGETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3,3-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


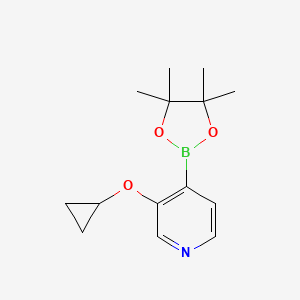




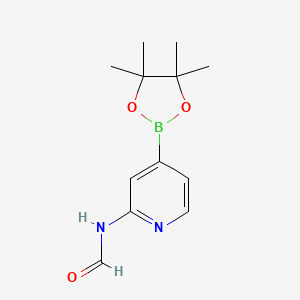


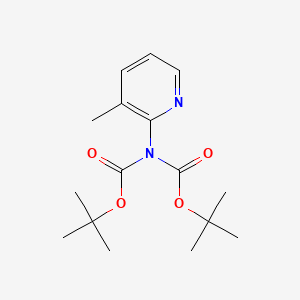
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
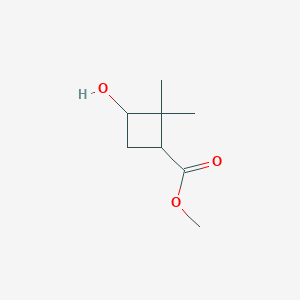
![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
